molecular formula C12H8BrNO B096769 (4-Bromophenyl)-2-pyridyl ketone CAS No. 18453-32-2

(4-Bromophenyl)-2-pyridyl ketone

Cat. No.: B096769
CAS No.: 18453-32-2
M. Wt: 262.1 g/mol
InChI Key: CQIMFAYIBRLNCH-UHFFFAOYSA-N
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Description

Significance of Pyridyl Ketones and Halogenated Aromatic Ketones in Organic Synthesis

Pyridyl ketones and halogenated aromatic ketones are classes of compounds that hold considerable importance in the realm of organic synthesis and medicinal chemistry. Pyridine-containing molecules are prevalent in a vast number of pharmaceuticals and agrochemicals. nih.govacs.org The pyridine (B92270) ring can act as a bidentate ligand, capable of coordinating with metal ions, which makes pyridyl ketones useful in the design of coordination complexes and catalysts. smolecule.comrsc.org

Halogenated aromatic ketones, including those with bromine, are recognized as crucial synthetic intermediates. chemicalbook.com The presence of a halogen atom provides a reactive site for various cross-coupling reactions, allowing for the construction of more complex molecular architectures. mdpi.com These compounds are often used as precursors for creating diverse heterocyclic systems. Furthermore, the introduction of halogens can modulate the biological activity of molecules, a strategy frequently employed in drug discovery. mdpi.com The hydrodehalogenation of halogenated aryl ketones is also a significant transformation in organic synthesis.

Historical Context and Evolution of Research on (4-Bromophenyl)-2-pyridyl ketone and Related Structures

The study of benzoylpyridines, the parent class of this compound, has a rich history. Early methods for their synthesis often involved condensation reactions of pyridine derivatives with reagents like benzoyl chloride or benzaldehyde. smolecule.com Another established route involves the reaction of cyanopyridines with hydroxy or alkoxy-substituted benzenes in the presence of a Lewis acid catalyst. google.com

Over the years, synthetic methodologies have evolved to become more efficient and versatile. One-step oxidation processes, for instance, have been developed to produce 2-benzoylpyridine (B47108) from phenyl(pyridine-2-yl)methanol with high yields. smolecule.comgoogle.com The advent of palladium-catalyzed cross-coupling reactions, such as the Liebeskind–Srogl reaction, has provided powerful tools for the synthesis of ketones from aryl thioesters, although decarbonylative versions of this reaction have been a more recent challenge. acs.orgacs.org

Research on this compound and its analogs has often been driven by their utility as intermediates. For example, derivatives like 2-(2-amino-5-bromo-benzoyl) pyridine are synthesized from precursors that are structurally related to the title compound. google.combldpharm.com The synthesis of more complex heterocyclic systems, such as 2-(4-bromophenyl)-4H-3,1-benzoxazine, also relies on building blocks derived from this chemical family.

Current Research Frontiers and Unexplored Avenues for this compound

Current research continues to expand the synthetic utility and potential applications of this compound and its analogs. A significant frontier lies in the development of novel catalytic systems to facilitate their synthesis and transformation. Recent advancements include the use of cobalt catalysts for decarbonylative pyridination and the exploration of photocatalytic methods that proceed via ketyl radical intermediates. acs.orgacs.orgrsc.org These modern techniques offer new possibilities for creating C4-arylated pyridines, which are core structures in many bioactive compounds. acs.orgacs.org

The application of this compound as a building block for novel heterocyclic compounds with potential biological activities remains a vibrant area of investigation. nih.govnih.gov For instance, it can be used in multicomponent reactions to generate highly substituted pyridines. nih.gov Furthermore, its derivatives are being explored for their potential in medicinal chemistry, with some showing promise as antimicrobial agents. mdpi.com The compound's structure also makes it a candidate for incorporation into advanced materials, an area that is yet to be fully explored. smolecule.com

Unexplored avenues include the systematic investigation of the photophysical properties of this compound and its derivatives, as brominated compounds can exhibit interesting photosensitizing properties. nih.gov The application of this compound in the synthesis of novel ligands for catalysis, particularly in emerging fields like iron-catalyzed cross-coupling reactions, presents another exciting direction for future research. digitellinc.com Additionally, its utility in the development of functional materials with specific electronic or optical properties is a largely untapped area of study.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromophenyl)-pyridin-2-ylmethanone
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InChI

InChI=1S/C12H8BrNO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIMFAYIBRLNCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00171587
Record name (4-Bromophenyl)-2-pyridyl ketone
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Molecular Weight

262.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18453-32-2
Record name (4-Bromophenyl)-2-pyridinylmethanone
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Record name (4-Bromophenyl)-2-pyridyl ketone
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Record name (4-Bromophenyl)-2-pyridyl ketone
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Record name (4-bromophenyl)-2-pyridyl ketone
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Record name 2-(4-Bromobenzoyl)pyridine
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Advanced Synthetic Methodologies for 4 Bromophenyl 2 Pyridyl Ketone and Its Structural Analogues

Established Synthetic Pathways and Yield Optimization Strategies

Established synthetic routes to (4-Bromophenyl)-2-pyridyl ketone primarily involve the formation of the crucial carbon-carbon bond between the pyridine (B92270) and bromophenyl moieties, condensation or cyclization of suitable precursors, and functional group interconversions.

Cross-Coupling Approaches for C-C Bond Formation Involving the Pyridyl and Bromophenyl Moieties

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing the C-C bond between the pyridyl and bromophenyl rings. Palladium-catalyzed reactions, in particular, have been extensively developed for the synthesis of diaryl ketones. acs.orgliv.ac.uknih.gov

One prominent method is the Suzuki coupling , which typically involves the reaction of an organoboron compound with an organic halide. For the synthesis of this compound, this could involve the coupling of (4-bromophenyl)boronic acid with a suitable 2-substituted pyridine derivative.

Another widely used method is the Stille coupling , which pairs an organotin compound with an organic halide. nrochemistry.comorganic-chemistry.orglibretexts.org This reaction is known for its tolerance of a wide array of functional groups. nrochemistry.com A plausible route would be the reaction of a 2-pyridylstannane with 4-bromoiodobenzene in the presence of a palladium catalyst. The Stille reaction can also be performed with acyl chlorides to produce ketones. wikipedia.org

The Heck coupling , which involves the reaction of an alkene with an aryl halide, can also be adapted for this synthesis, for instance, by coupling 2-vinylpyridine (B74390) with 4-bromoiodobenzene followed by oxidation.

Coupling ReactionAryl Halide/PseudohalideOrganometallic ReagentCatalyst System (Typical)
Suzuki Coupling 4-Bromoiodobenzene2-Pyridylboronic acidPd(OAc)2, PPh3, Base
Stille Coupling 4-Bromoiodobenzene2-TributylstannylpyridinePd(PPh3)4
Heck Coupling 4-Bromoiodobenzene2-VinylpyridinePd(OAc)2, PPh3, Base

Condensation and Cyclization Reactions Utilizing Precursors of this compound

The construction of the pyridine ring itself through condensation and cyclization reactions is a viable strategy to obtain precursors for this compound. The Hantzsch pyridine synthesis, for example, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. baranlab.org Modifications of this reaction allow for the synthesis of unsymmetrical pyridines. baranlab.org

Another approach involves the cyclocondensation of 1,5-dicarbonyl compounds with ammonia to form the pyridine ring. youtube.com These dicarbonyl compounds can be prepared through Michael addition reactions. youtube.com Iron-catalyzed cyclization of ketoxime acetates and aldehydes has also been reported as a method for synthesizing substituted pyridines. lookchem.comrsc.org

Functional Group Interconversions Leading to the Pyridyl Ketone Moiety

Functional group interconversion is a fundamental strategy in organic synthesis that allows for the transformation of one functional group into another. fiveable.me A key transformation for the synthesis of this compound is the oxidation of the corresponding secondary alcohol, (4-bromophenyl)(pyridin-2-yl)methanol (B8344477). fiveable.mesolubilityofthings.comimperial.ac.uk This oxidation can be achieved using a variety of oxidizing agents, including chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent, as well as milder, more selective methods. fiveable.mesolubilityofthings.com For instance, the oxidation of (4-chlorophenyl)(pyridin-2-yl)methanol (B192788) to the corresponding ketone has been achieved with high efficiency using potassium permanganate.

Alternatively, the ketone can be prepared from a Grignard reaction between 2-cyanopyridine (B140075) and 4-bromophenylmagnesium bromide, followed by hydrolysis. researchgate.net The reaction of pyridine-2-carboxaldehyde with 4-chlorophenylmagnesium bromide followed by oxidation of the resulting secondary alcohol is another viable route.

PrecursorReagent(s)Product
(4-Bromophenyl)(pyridin-2-yl)methanolPyridinium chlorochromate (PCC)This compound
2-Cyanopyridine1. 4-Bromophenylmagnesium bromide 2. H3O+This compound
Pyridine-2-carboxaldehyde1. 4-Bromophenylmagnesium bromide 2. Oxidizing agent (e.g., CrO3)This compound

Development of Novel and Sustainable Synthetic Protocols

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of this compound and its derivatives.

Catalytic Methods for Enhanced Efficiency and Selectivity

The use of advanced catalytic systems is crucial for improving the synthesis of diaryl ketones. Palladium-catalyzed reactions remain at the forefront, with developments in ligands and reaction conditions leading to higher yields and broader substrate scope. acs.orgelsevierpure.com For example, palladium-catalyzed carbonylative cross-coupling reactions of aryl halides with various coupling partners provide a direct route to diaryl ketones. liv.ac.uknih.gov

Rhodium catalysts have also emerged as powerful tools in C-H activation and annulation reactions for the synthesis of heterocycles, including pyridines and indoles. thieme-connect.deacs.orgacs.org Rhodium-catalyzed hydrogenation of pyridines can also be employed to produce piperidines, which can be precursors to other functionalized molecules. rsc.org

Copper-catalyzed cross-coupling reactions offer a cost-effective alternative to palladium-based systems. acs.orgacs.orgrsc.orguclouvain.be Copper catalysis can be effective for C-C bond formation and has been used in the synthesis of various heterocyclic compounds. acs.org

Catalyst MetalReaction TypeKey Advantages
Palladium Cross-coupling, Carbonylative couplingHigh efficiency, broad substrate scope, well-established
Rhodium C-H activation, Annulation, HydrogenationHigh selectivity, access to complex structures
Copper Cross-couplingCost-effective, unique reactivity

Green Chemistry Approaches in the Synthesis of this compound and its Derivatives

In line with the principles of green chemistry, efforts have been made to develop more sustainable synthetic protocols. Microwave-assisted synthesis has been shown to significantly accelerate reaction times and improve yields in the synthesis of various heterocyclic compounds, including diaryl ethers and aryl ketones. nih.govmdpi.comscilit.comnih.gov This technique often leads to cleaner reactions with reduced side products. nih.gov

The use of green solvents, such as water, ionic liquids, or bio-solvents, is another important aspect of sustainable synthesis. researchgate.net Performing reactions in aqueous media or under solvent-free conditions can significantly reduce the environmental impact of a synthetic process. rsc.org For example, the synthesis of pyridines has been achieved through a solventless aldol (B89426) condensation and Michael addition sequence. rsc.org Furthermore, one-pot multicomponent reactions under microwave irradiation in ethanol (B145695) have been reported for the green synthesis of novel pyridines. acs.org

Elucidation of Reactivity and Reaction Mechanisms of 4 Bromophenyl 2 Pyridyl Ketone

Investigating the Reactivity of the Carbonyl Group

The carbonyl group (C=O) in (4-Bromophenyl)-2-pyridyl ketone serves as a primary site for chemical modifications, primarily through nucleophilic addition reactions. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by a wide range of nucleophiles.

Nucleophilic Addition Reactions and Subsequent Transformations

Nucleophilic addition to the carbonyl group is a fundamental reaction pathway for this ketone. Strong, irreversible nucleophiles like organometallic reagents (e.g., Grignard reagents) and hydride reagents lead to the formation of alcohols after an aqueous workup.

Grignard reagents (R-MgX) react with the ketone to produce tertiary alcohols. The reaction mechanism involves the nucleophilic attack of the carbanion from the Grignard reagent on the electrophilic carbonyl carbon. This forms a tetrahedral magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the final alcohol product. Similarly, organolithium reagents can be used to achieve the same transformation.

The table below summarizes the expected products from the nucleophilic addition of various Grignar reagents to this compound.

Nucleophile (Grignard Reagent)ProductAlcohol Type
Methylmagnesium bromide (CH₃MgBr)1-(4-bromophenyl)-1-(pyridin-2-yl)ethan-1-olTertiary
Phenylmagnesium bromide (C₆H₅MgBr)(4-bromophenyl)(phenyl)(pyridin-2-yl)methanolTertiary
Ethylmagnesium bromide (CH₃CH₂MgBr)1-(4-bromophenyl)-1-(pyridin-2-yl)propan-1-olTertiary

Reduction and Oxidation Pathways

Reduction: The carbonyl group can be readily reduced to a secondary alcohol. Common laboratory reducing agents for this transformation are sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). lumenlearning.com Both reagents act as a source of hydride ions (H⁻). The reaction proceeds via nucleophilic addition of the hydride to the carbonyl carbon, forming an alkoxide intermediate that is subsequently protonated by a solvent like methanol or during a water/acid workup. chemistrysteps.comyoutube.com

Lithium aluminium hydride is a much stronger reducing agent than sodium borohydride and reacts violently with protic solvents, requiring anhydrous conditions and a separate workup step. youtube.com Sodium borohydride is a milder and more selective reagent, capable of reducing aldehydes and ketones while typically not affecting less reactive functional groups like esters. youtube.com For the reduction of this compound, NaBH₄ in an alcoholic solvent such as methanol or ethanol (B145695) is a convenient and effective choice. youtube.com The expected product is (4-bromophenyl)(pyridin-2-yl)methanol (B8344477).

Oxidation: Ketones are generally resistant to further oxidation under standard conditions, as it would require the cleavage of a carbon-carbon bond. Strong oxidizing agents under harsh conditions can cleave the molecule, but selective oxidation of the ketone functional group itself is not a typical synthetic pathway.

The table below outlines the conditions and products for the reduction of this compound.

ReagentSolventProduct
Sodium Borohydride (NaBH₄)Methanol (CH₃OH) or Ethanol (C₂H₅OH)(4-bromophenyl)(pyridin-2-yl)methanol
Lithium Aluminium Hydride (LiAlH₄)Diethyl ether or Tetrahydrofuran (THF), followed by H₂O/H⁺ workup(4-bromophenyl)(pyridin-2-yl)methanol

Exploring Reactions at the Bromine Center

The bromine atom on the phenyl ring provides a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. This compound is an excellent substrate for these reactions, with the C-Br bond serving as the electrophilic site.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. harvard.eduorganic-chemistry.org This method is widely used to form biaryl compounds and is known for its mild reaction conditions and the low toxicity of the boron reagents. yonedalabs.com The reaction of this compound with an arylboronic acid, for example, would yield a (phenyl-pyridin-2-yl-methanone) derivative. ikm.org.my

Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organotin compound (organostannane). libretexts.orgwikipedia.org While effective and tolerant of a wide range of functional groups, the toxicity of the tin reagents is a significant drawback. harvard.edu

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.org It is typically co-catalyzed by palladium and a copper(I) salt in the presence of a base, such as an amine. organic-chemistry.orgresearchgate.net This method is invaluable for the synthesis of arylalkynes.

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a strong base. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction allows for the synthesis of various arylamine derivatives from this compound. acsgcipr.org

The following table provides representative conditions for various cross-coupling reactions using this compound as the substrate.

Reaction NameCoupling PartnerCatalyst/LigandBaseTypical Solvent(s)
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄ or Pd(OAc)₂/SPhosK₂CO₃, K₃PO₄Dioxane/H₂O, Toluene
StilleTributyl(phenyl)stannanePd(PPh₃)₄(Not required)Toluene, DMF
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ / CuITriethylamine (Et₃N), DiisopropylamineTHF, DMF
Buchwald-HartwigAniline (B41778)Pd₂(dba)₃ / XantphosNaOt-Bu, Cs₂CO₃Toluene, Dioxane

Nucleophilic Aromatic Substitution Reactions on the Bromophenyl Moiety

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgyoutube.com

In this compound, the pyridyl-ketone moiety acts as an electron-withdrawing group. This deactivates the phenyl ring towards electrophilic substitution but activates it towards nucleophilic attack. The electron-withdrawing effect, however, is transmitted from the para position, which is the correct orientation to stabilize the anionic intermediate formed during an SNAr reaction. wikipedia.org Therefore, under forcing conditions (e.g., high temperature, strong nucleophile), the bromine atom could potentially be displaced by nucleophiles such as alkoxides, amides, or thiolates. However, this pathway is generally less common and requires more stringent conditions compared to the palladium-catalyzed cross-coupling reactions. nih.gov

Understanding the Role of the Pyridyl Nitrogen in Reactivity

Inductive Electron Withdrawal: As a heteroatom, nitrogen is more electronegative than carbon, leading to an inductive withdrawal of electron density from the pyridine (B92270) ring. This effect is transmitted to the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack compared to its all-carbon analogue, benzophenone.

Ring Deactivation: The electron-withdrawing nature of the nitrogen atom makes the pyridine ring electron-deficient. This property facilitates nucleophilic aromatic substitution on the pyridine ring itself, particularly at the C2 and C4 positions (ortho and para to the nitrogen), as the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.com

Coordination Site: The lone pair of electrons on the pyridyl nitrogen can act as a Lewis base. It can coordinate to metal catalysts, such as palladium in cross-coupling reactions, potentially influencing the catalyst's activity and selectivity. In reactions involving Lewis acids or protonation, the nitrogen can serve as a coordination or binding site, which may alter the electronic properties and reactivity of the entire molecule.

Chelation-Assisted Transformations

The spatial arrangement of the carbonyl oxygen and the pyridyl nitrogen in this compound allows it to function as an effective bidentate chelating ligand. This capability is central to many of its transformations, particularly in the realm of organometallic chemistry.

The di(2-pyridyl) ketone (dpk), a structurally related ligand, is well-regarded for its ability to form stable chelate complexes with various metals, adopting multiple coordination modes. acs.org Similarly, this compound can coordinate with a metal center, forming a stable five-membered ring. This chelation has profound consequences on the molecule's reactivity:

Stabilization of Intermediates: By locking the molecule into a more rigid conformation, chelation can stabilize transition states and reaction intermediates, thereby directing the stereochemical outcome of a reaction.

Activation of the Carbonyl Group: Coordination of the carbonyl oxygen to a Lewis acidic metal center increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Catalysis: The ketone itself can serve as a ligand in metal-catalyzed reactions. For instance, palladium(II) complexes formed with pyridyl-ketone ligands have been successfully employed as catalysts in C-C bond-forming reactions like the Heck reaction. acs.org The chelation is integral to the stability and activity of the catalytic species.

Studies on organic azides containing pyridyl groups have shown that their ability to chelate with copper(II) centers significantly enhances their reactivity in cycloaddition reactions. nih.gov This principle of chelation-assisted reactivity is directly applicable to this compound, suggesting its potential utility in directing and accelerating metal-mediated processes.

Activation and Derivatization via Nitrogen Heteroatom

The nitrogen atom of the pyridine ring is a key handle for modifying the reactivity of this compound. Its basicity allows for activation through protonation or derivatization, which in turn modulates the properties of the adjacent carbonyl group.

Activation: In acidic media, the pyridyl nitrogen can be protonated to form a pyridinium (B92312) salt. mdpi.com This transformation has a significant electronic effect on the molecule. The positive charge on the nitrogen atom acts as a powerful electron-withdrawing group, substantially increasing the partial positive charge on the carbonyl carbon. rsc.org This enhanced electrophilicity makes the ketone more reactive towards even weak nucleophiles. youtube.com This acid-catalyzed activation is a common strategy in nucleophilic addition reactions to carbonyls. youtube.comyoutube.comyoutube.com

Derivatization: The carbonyl group of this compound can undergo a variety of derivatization reactions, which are useful for both synthesis and analysis. These reactions often involve nucleophilic attack at the carbonyl carbon, followed by the elimination of water. libretexts.org The nitrogen heteroatom can influence the course of these reactions, and in many cases, the derivatizing agents themselves contain nitrogen.

Common derivatization reactions for ketones include:

Oxime Formation: Reaction with hydroxylamine (NH₂OH) yields an oxime. This reaction is often used to protect the carbonyl group or to form derivatives for analysis. researchgate.netnih.govsemanticscholar.org

Hydrazone Formation: Reagents like hydrazine (H₂NNH₂) and its derivatives, such as 2,4-dinitrophenylhydrazine (DNPH), react to form hydrazones. DNPH derivatives are typically brightly colored, crystalline solids, making them excellent for the detection and characterization of ketones. semanticscholar.orgnih.gov

Imine (Schiff Base) Formation: Primary amines (R-NH₂) react with the ketone to form imines, a reaction that is often reversible and acid-catalyzed.

Table 1: Selected Derivatization Reactions of this compound

Derivatizing AgentProduct TypeSignificance
Hydroxylamine (NH₂OH)OximeProtection of carbonyl, analytical derivatization researchgate.netsemanticscholar.org
2,4-Dinitrophenylhydrazine2,4-DinitrophenylhydrazoneQualitative/quantitative analysis, formation of stable crystalline solids nih.gov
Primary Amines (R-NH₂)Imine (Schiff Base)Synthesis of new ligands, intermediates for further reactions

Multi-Component Reactions and Complex Cascade Processes Involving this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy. bohrium.comacsgcipr.org this compound, with its multiple reactive sites, is a suitable substrate for such complex transformations.

The synthesis of pyridine derivatives, for example, is often achieved through MCRs like the Hantzsch reaction. acsgcipr.org While this compound already contains a pyridine ring, its ketone functionality can participate as a key component in other MCRs. For instance, MCRs are widely used to generate diverse libraries of 2-pyridone-containing heterocycles, demonstrating the utility of carbonyl compounds in these complex reactions. nih.gov

A notable example involves a one-pot, four-component reaction of aromatic ketones with tosylhydrazide and two different arylboronic acids, proceeding through Barluenga and Suzuki couplings. This showcases how the ketone can be transformed in a multi-step, single-pot process to build highly complex molecular architectures.

Furthermore, the inherent reactivity of the molecule's structural motifs can lead to complex cascade reactions. Under certain conditions, such as aldol (B89426) condensation, the ketone can react with itself or other components in a sequential manner, leading to the formation of larger, polycyclic structures. These processes, while sometimes leading to undesired byproducts, can also be harnessed to construct intricate molecular frameworks in a highly efficient manner.

Table 2: Example of a Multi-Component Reaction Scheme

Reaction TypeReactantsKey Transformations
Four-Component Coupling1. (4-Bromophenyl)-2-pyridyl ketone2. Tosylhydrazide3. Arylboronic Acid 14. Arylboronic Acid 2Formation of N-sulfonylhydrazone, Barluenga coupling, Suzuki coupling

Detailed Mechanistic Studies through Kinetic and Spectroscopic Analysis

Understanding the detailed mechanism of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. This involves identifying key intermediates and determining the energetic profile of the reaction pathway.

Identification and Characterization of Reaction Intermediates

Most reactions at the carbonyl group of this compound proceed through short-lived intermediates. rsc.org The most common of these is the tetrahedral intermediate , which forms when a nucleophile adds to the carbonyl carbon. wikipedia.orgmasterorganicchemistry.com This process involves a change in the hybridization of the carbonyl carbon from sp² (trigonal planar) to sp³ (tetrahedral). youtube.comlibretexts.org

Other potential intermediates include:

Chelated Intermediates: In metal-assisted reactions, intermediates where the pyridyl nitrogen and carbonyl oxygen are coordinated to a metal ion are common. acs.org

Enolates/Enols: Under basic or acidic conditions, the ketone can form an enolate or enol intermediate, which can then act as a nucleophile in subsequent steps.

The identification and characterization of these transient species rely heavily on spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR can sometimes be used to directly observe and characterize intermediates that are stable at reduced temperatures. Changes in chemical shifts, particularly for the carbonyl carbon and alpha-protons, provide evidence for intermediate formation.

Infrared (IR) Spectroscopy: The disappearance of the characteristic C=O stretching frequency (typically around 1680-1700 cm⁻¹) and the appearance of new bands (e.g., O-H stretch for an alcohol product) can be monitored in real-time to track the reaction progress and infer the presence of intermediates. mdpi.com

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect charged intermediates by sampling the reaction mixture directly.

Table 3: Spectroscopic Methods for Intermediate Characterization

Intermediate TypeKey Structural FeaturePrimary Spectroscopic ToolExpected Observation
Tetrahedral Intermediatesp³ carbon, alkoxide oxygenLow-Temperature NMR, IRDisappearance of C=O signal, appearance of C-O and O-H (after protonation) signals wikipedia.org
Chelated IntermediateMetal-N and Metal-O bondsNMR, X-ray CrystallographyShift in pyridyl and carbonyl signals; definitive structure from crystallography researchgate.net
Enolate IntermediateC=C double bond, O⁻NMR, IRAppearance of C=C signal, disappearance of α-proton signal

Determination of Rate-Limiting Steps and Energy Barriers

For a multi-step reaction, such as the acid-catalyzed formation of an imine from this compound, the mechanism can be broken down into elementary steps:

Protonation of the carbonyl oxygen (fast).

Nucleophilic attack by the amine to form a tetrahedral intermediate (can be slow).

Proton transfer steps (usually fast).

Dehydration (elimination of water) to form the imine (can be slow).

The rate-limiting step can change depending on the reaction conditions, such as pH. For example, at high pH, the nucleophilic attack might be rate-limiting, while at low pH, the dehydration step might become the RDS.

Experimental methods to determine the RDS include:

Monitoring Reaction Rates: By systematically varying the concentration of each reactant and catalyst, one can determine the experimental rate law. The form of the rate law often points directly to the molecules involved in the rate-determining step. For example, if the rate is found to be proportional to the concentrations of the ketone and the nucleophile, it suggests that both are involved in the RDS. wikipedia.org

Isotope Labeling: Kinetic isotope effects (KIEs) can provide powerful insights. For instance, replacing a hydrogen atom involved in bond-breaking in the RDS with deuterium will often lead to a measurable decrease in the reaction rate.

Brønsted Analysis: For acid- or base-catalyzed reactions, plotting the logarithm of the rate constant against the pKa of a series of related catalysts (a Brønsted plot) can reveal details about the transition state. A curved Brønsted plot can indicate a change in the rate-limiting step as the catalyst strength is varied.

The energy barriers associated with each step are represented on a reaction coordinate diagram. The highest energy barrier corresponds to the transition state of the rate-limiting step. Computational chemistry (e.g., using Density Functional Theory, DFT) is a powerful tool for calculating the energies of reactants, intermediates, transition states, and products, thereby mapping out the entire energy profile of the reaction.

Applications of 4 Bromophenyl 2 Pyridyl Ketone As a Versatile Synthetic Building Block

Precursor for Complex Heterocyclic Architectures

The strategic placement of the functional groups in (4-Bromophenyl)-2-pyridyl ketone makes it an ideal starting material for the synthesis of a range of complex heterocyclic compounds. The pyridyl nitrogen atom can act as a coordination site or a basic center, the carbonyl group is susceptible to nucleophilic attack and condensation reactions, and the bromo-substituent on the phenyl ring allows for further functionalization through cross-coupling reactions.

Synthesis of Substituted Terpyridines and Related Polydentate Ligands

One of the most significant applications of this compound is in the synthesis of substituted terpyridines, a class of tridentate ligands widely used in coordination chemistry and materials science. The Kröhnke pyridine (B92270) synthesis is a key methodology employed for this purpose. In this reaction, a pyridinium (B92312) salt, typically derived from a 2-acetylpyridine, reacts with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, such as ammonium acetate, to form the central pyridine ring of the terpyridine scaffold.

This compound can be envisioned as a precursor to the chalcone intermediate required for the Kröhnke synthesis. The reaction of 2-acetylpyridine with 4-bromobenzaldehyde, which are the conceptual components of this compound, leads to the formation of the corresponding azachalcone. This intermediate can then be reacted with a pyridinium salt of 2-acetylpyridine to yield 4'-(4-bromophenyl)-2,2':6',2''-terpyridine. This two-step approach has been shown to produce the desired terpyridine in good yields.

A notable example is the large-scale synthesis of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine, where the intermediate 2-[3-(4-bromophenyl)-1-oxoprop-2-enyl]pyridine is first isolated and then reacted with N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide to afford the final product. This method provides the terpyridine in analytically pure form after simple recrystallization.

The 4'-aryl-substituted terpyridines synthesized from this ketone are crucial building blocks for creating linear, rigid-rod type coordination polymers and other supramolecular assemblies. The bromo-substituent on the 4'-phenyl group can be further modified using cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce a wide variety of functional groups, thus allowing for the fine-tuning of the electronic and photophysical properties of the resulting metal complexes.

Table 1: Synthesis of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine

Starting MaterialsReaction TypeProductSignificance
2-Acetylpyridine, 4-BromobenzaldehydeKröhnke pyridine synthesis (one-pot or two-step)4'-(4-Bromophenyl)-2,2':6',2''-terpyridineKey precursor for functionalized terpyridine ligands and coordination polymers.

Construction of Novel Pyrrole-Containing Scaffolds

While the Paal-Knorr synthesis is a well-established method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia (B1221849), specific examples detailing the direct use of this compound in this reaction were not prominently found in the surveyed literature. However, the general principles of the Paal-Knorr reaction suggest that if this compound were to be transformed into a suitable 1,4-dicarbonyl precursor, it could potentially be used to construct pyrrole-containing scaffolds.

For instance, if the ketone could be elaborated to introduce a second carbonyl group at a 1,4-position relative to the existing one, the resulting diketone could undergo cyclocondensation with an amine to yield a polysubstituted pyrrole. The reaction is typically catalyzed by acid and proceeds through the formation of a hemiaminal followed by cyclization and dehydration. The broad applicability of the Paal-Knorr synthesis to various 1,4-dicarbonyl compounds and amines makes it a plausible, though not yet specifically documented, route for creating novel pyrroles derived from this compound.

Assembly of Other Nitrogen-Containing Macrocycles and Cage Structures

The synthesis of nitrogen-containing macrocycles and cage structures often relies on the use of versatile building blocks that can undergo controlled cyclization reactions. This compound, with its distinct reactive sites, has the potential to serve as such a building block. The pyridyl nitrogen and the carbonyl group can participate in reactions that form the macrocyclic framework, while the bromo-substituted phenyl ring can be used for post-cyclization modifications or to direct the self-assembly of cage-like structures through intermolecular interactions.

Common strategies for the synthesis of nitrogen-containing macrocycles include Schiff base condensation, amide bond formation, and various cross-coupling reactions. Although specific examples of the direct incorporation of this compound into macrocyclic or cage structures are not extensively reported in the literature, its structural motifs are found in more complex ligands that do form such assemblies. The development of synthetic routes to utilize this ketone in the construction of these complex architectures remains an area of potential research interest.

Design and Synthesis of Ligands for Coordination Chemistry

The pyridyl and carbonyl groups of this compound make it and its derivatives attractive candidates for the design and synthesis of novel ligands for coordination chemistry. The nitrogen atom of the pyridine ring is a classic Lewis base, readily coordinating to a wide range of metal ions. The carbonyl oxygen can also participate in coordination, leading to chelation.

Metal Complexation Studies and Characterization of Coordination Geometries

Ligands derived from pyridyl ketones are known to form stable complexes with various transition metals. The coordination geometry of these complexes is influenced by several factors, including the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligand. Common coordination geometries for complexes with bidentate pyridyl-ketone type ligands include tetrahedral, square planar, and octahedral, depending on the coordination number and the electronic configuration of the metal.

While specific metal complexation studies with this compound as the primary ligand are not widely documented, research on structurally similar di(2-pyridyl) ketone (dpk) and its derivatives provides valuable insights. These ligands can act as bidentate N,N-donors through the two pyridyl nitrogens, or as N,O-donors involving one pyridyl nitrogen and the carbonyl oxygen. The coordination mode can be influenced by the reaction conditions and the presence of other coordinating species. X-ray crystallography is a crucial technique for the definitive characterization of the coordination geometry in the solid state.

Table 2: Potential Coordination Modes of this compound Derivatives

Coordination ModeDonor AtomsPotential Metal Geometries
BidentateN(pyridyl), O(carbonyl)Tetrahedral, Square Planar, Octahedral
Bidentate (in derived ligands)N(pyridyl), N(other)Tetrahedral, Square Planar, Octahedral
Tridentate (in terpyridines)N(pyridyl), N(central pyridyl), N(pyridyl)Octahedral, Square Pyramidal

Investigation of Ligand-Metal Electronic and Steric Effects

The electronic and steric properties of a ligand play a critical role in determining the stability, reactivity, and photophysical properties of its metal complexes. The 4-bromophenyl group in this compound has a distinct electronic effect due to the electron-withdrawing nature of the bromine atom. This can influence the electron density on the pyridyl nitrogen and the carbonyl oxygen, thereby affecting the strength of the metal-ligand bonds.

Furthermore, the steric bulk of the 4-bromophenyl group can influence the coordination geometry around the metal center and the accessibility of the metal for further reactions. By modifying the substituents on the phenyl and pyridyl rings, it is possible to systematically tune these electronic and steric effects. For example, replacing the bromine atom with other functional groups through cross-coupling reactions can modulate the ligand's electron-donating or -withdrawing ability.

Studies on related pyridinophane and other substituted pyridyl ligands have shown that both steric and electronic factors significantly impact the properties of the resulting metal complexes. For instance, the steric properties of substituents on the nitrogen atoms of a ligand can have a more pronounced effect on the electronic properties of the metal center than the electronic tuning of the pyridyl groups themselves. This interplay between steric and electronic effects is a key consideration in the rational design of functional metal complexes for applications in catalysis, sensing, and materials science.

Applications in Homogeneous and Heterogeneous Catalysis

While direct applications of this compound as a catalyst are not extensively documented, its structural motifs are integral to ligands used in catalysis. The pyridyl nitrogen and the ketone's oxygen atom can act as a bidentate ligand, capable of coordinating with various transition metals to form catalytically active complexes.

Although specific research detailing the use of this compound in forming such catalysts is limited, the broader class of pyridyl ketone ligands is known to participate in a range of catalytic reactions. For instance, palladium complexes with pyridyl-based ligands are instrumental in cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. The bromine atom on the phenyl ring of this compound offers a reactive site for such cross-coupling reactions, suggesting its potential to be incorporated into larger catalytic structures or to be used as a precursor for more elaborate ligands.

The potential for this compound to be anchored to solid supports, either through the pyridyl group or the bromophenyl ring, also opens avenues for its use in heterogeneous catalysis. This would allow for the development of recyclable catalysts, a key aspect of green and sustainable chemistry.

Intermediate in the Synthesis of Advanced Materials

The quest for novel materials with tailored properties has led chemists to explore a vast landscape of molecular building blocks. This compound has shown promise as a precursor for the synthesis of functional polymers, dendrimers, and organic optoelectronic materials.

Building Blocks for Functional Polymers and Dendrimers

The bifunctional nature of this compound, with its reactive bromine atom and the potential for the ketone group to undergo various reactions, makes it an interesting candidate for polymerization reactions. A related compound, di(4-bromophenyl)ketone, has been successfully used as a monomer in palladium-catalyzed polycondensation reactions with aromatic diamines to produce poly(imino ketone)s (PIKs) cjps.org. These polymers are recognized as high-performance materials due to their excellent thermal stability and solubility cjps.org.

While direct polymerization of this compound has not been extensively reported, its structure suggests its potential as a monomer or a functionalizing agent in polymer chemistry. The pyridyl group can introduce metal-coordinating sites into a polymer chain, leading to materials with interesting catalytic or photophysical properties.

Similarly, in the field of dendrimer synthesis, which involves the stepwise construction of highly branched, tree-like molecules, this compound could serve as a core or a branching unit. The ability to precisely control the structure and functionality of dendrimers makes them attractive for applications in drug delivery, catalysis, and materials science nih.govhakon-art.commdpi.com. The presence of multiple reactive sites in derivatives of this ketone could allow for the divergent or convergent synthesis of novel dendritic architectures.

Precursors for Organic Optoelectronic Materials

The field of organic optoelectronics, which includes devices like organic light-emitting diodes (OLEDs), relies on materials with specific electronic and photophysical properties. The combination of an electron-withdrawing pyridyl ring and a modifiable bromophenyl ring in this compound makes it a valuable precursor for such materials.

Research into hole-transporting materials for OLEDs has explored derivatives containing both bromophenyl and pyridyl moieties. For instance, 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine has been designed and studied as a hole-transporting material acs.org. The introduction of the bromophenyl group can influence the carrier mobility of the resulting molecule acs.org. This highlights the potential of the (4-bromophenyl)-pyridyl structural unit, which is central to this compound, in the design of new materials for organic electronics. The ketone functionality provides a convenient handle for further chemical modifications to fine-tune the electronic properties of the final material.

Utility in the Synthesis of Pharmaceutical Intermediates

One of the most significant and well-documented applications of this compound is its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The structural framework of this ketone is found within several important drug molecules.

A prominent example is its use in the synthesis of Brompheniramine , an antihistamine used to treat the symptoms of the common cold and allergies nih.gov. The synthesis of Brompheniramine involves the conversion of this compound into a nitrile derivative, specifically (4-bromophenyl)(pyridin-2-yl)acetonitrile researchgate.net. This nitrile is a crucial intermediate that undergoes further chemical transformations to yield the final Brompheniramine molecule worldwidejournals.com. The presence of (4-bromophenyl)(pyridin-2-yl)acetonitrile as a process-related impurity in Brompheniramine maleate further substantiates the synthetic link between the ketone and the final drug product researchgate.net.

The conversion of the ketone to the nitrile is a key step that transforms the functionality of the molecule, enabling the subsequent synthetic steps required to build the final drug structure. This underscores the strategic importance of this compound as a starting material in the pharmaceutical industry.

Below is a table summarizing the key intermediates and final products derived from this compound in pharmaceutical synthesis:

Starting MaterialIntermediateFinal ProductTherapeutic Class
This compound(4-bromophenyl)(pyridin-2-yl)acetonitrileBrompheniramineAntihistamine

The utility of aryl ketones, in general, as precursors for the synthesis of various APIs is a well-established concept in medicinal chemistry, with these compounds serving as versatile starting points for constructing a wide range of heterocyclic and other complex molecular architectures vensel.org.

Strategies for Derivatization and Functionalization of 4 Bromophenyl 2 Pyridyl Ketone

Regioselective Functionalization of the Pyridyl Ring

The pyridine (B92270) ring, being an electron-deficient heterocycle, presents distinct challenges and opportunities for regioselective functionalization. The nitrogen atom and the attached benzoyl group significantly influence the reactivity of the C-H bonds at various positions. Direct C-H functionalization has emerged as a powerful tool, allowing for the introduction of new substituents without the need for pre-functionalization.

Research into the functionalization of pyridine derivatives has shown that the electronic character of the ring and its substituents are key determinants of regioselectivity. For 2-substituted pyridines, the positions available for functionalization are C3, C4, C5, and C6.

C4-Functionalization : The C4 position of the pyridine ring can be targeted for alkylation through innovative strategies. One such method involves the use of a removable directing or blocking group that facilitates selective Minisci-type decarboxylative alkylation at the C4 position. chemrxiv.org This approach provides a practical route to 4-alkylated pyridines, which are otherwise challenging to synthesize directly. chemrxiv.org

C3 and C5-Functionalization : The C3 and C5 positions of the pyridine ring are electronically more electron-rich compared to other positions, making them susceptible to electrophilic attack. In related 2-pyridone systems, which share electronic similarities, manganese-mediated C3-selective alkylation and arylation have been successfully demonstrated. researchgate.net Palladium-catalyzed oxidative olefination has been shown to be selective for the C5 position in N-protected 2-pyridones. researchgate.net

C6-Functionalization : The C6 position, being adjacent to the nitrogen atom, can be activated through chelation-assisted C-H activation. In 2-pyridone systems, nickel-catalyzed regioselective alkenylation and alkylation at the C6 position have been achieved. researchgate.net

The choice of catalyst and reaction conditions is paramount in directing the functionalization to the desired position, as summarized in the table below.

Table 1: Methodologies for Regioselective Functionalization of the Pyridine Ring

Target Position Reaction Type Catalyst/Reagent Comments
C4 Minisci-type Alkylation AgNO₃ / (NH₄)₂S₂O₈ Requires a maleate-derived blocking group for selectivity. chemrxiv.org
C3 Arylation/Alkylation Manganese-mediation Demonstrated on 2-pyridone systems. researchgate.net
C5 Oxidative Olefination Palladium Catalysis Requires N-protection; demonstrated on 2-pyridones. researchgate.net
C6 Alkenylation/Alkylation Nickel/AlMe₃ Catalysis Chelation-assisted C-H activation demonstrated on 2-pyridones. researchgate.net

Strategic Modifications at the Bromine Atom for Further Elaboration

The bromine atom on the phenyl ring serves as a highly valuable synthetic handle for a wide array of cross-coupling reactions. These palladium-catalyzed transformations are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for significant molecular elaboration.

Suzuki-Miyaura Coupling : This reaction is one of the most powerful methods for forming C-C bonds by coupling the aryl bromide with an organoboron species, such as a boronic acid or ester. wikipedia.orglibretexts.org This allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 4-position of the phenyl ring. mdpi.commdpi.com The reaction typically employs a palladium catalyst and a base and is known for its high functional group tolerance and mild reaction conditions. wikipedia.org

Buchwald-Hartwig Amination : This reaction enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org It provides a direct route to a wide range of aniline (B41778) derivatives. The development of sterically hindered phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a vast array of amines under relatively mild conditions. organic-chemistry.org

Sonogashira Coupling : For the introduction of alkyne moieties, the Sonogashira coupling is employed, which couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.

Heck Coupling : This reaction allows for the formation of a new C-C bond by coupling the aryl bromide with an alkene, providing access to substituted styrene (B11656) derivatives.

C-S Coupling : Recent advancements have also highlighted methods for C(sp²)-S cross-coupling reactions, which can be used to synthesize aryl thioethers from aryl bromides. rsc.org

These cross-coupling reactions dramatically increase the molecular diversity achievable from the (4-Bromophenyl)-2-pyridyl ketone core structure.

Table 2: Representative Cross-Coupling Reactions at the Bromine Atom

Reaction Name Coupling Partner Bond Formed Catalyst System (Typical) Resulting Structure
Suzuki-Miyaura R-B(OH)₂ C-C Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) (4'-Substituted-[1,1'-biphenyl]-4-yl)(pyridin-2-yl)methanone
Buchwald-Hartwig R¹R²NH C-N Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) (4-(Dialkyl/diaryl-amino)phenyl)(pyridin-2-yl)methanone
Sonogashira R-C≡CH C-C Pd catalyst, Cu(I) co-catalyst, Base (4-(Alkynyl)phenyl)(pyridin-2-yl)methanone
Heck Alkene C-C Pd catalyst, Base (4-(Alkenyl)phenyl)(pyridin-2-yl)methanone

Transformations of the Carbonyl Group for Diverse Compound Libraries

The ketone functionality is a cornerstone for chemical transformations, providing a reactive site for reduction, oxidation, and addition reactions. Modifying the carbonyl group of this compound opens up access to a variety of compound classes, most notably chiral alcohols which are valuable building blocks.

The most common transformation is the reduction of the ketone to a secondary alcohol. This can be achieved using a variety of reducing agents, with the choice of reagent influencing selectivity and functional group compatibility.

Hydride Reductions : Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are standard for reducing ketones to alcohols. NaBH₄ is a milder reagent, compatible with a wider range of functional groups, while LiAlH₄ is much more reactive.

Catalytic Hydrogenation : The ketone can be reduced to an alcohol via catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium, platinum, or nickel.

Transfer Hydrogenation : This method uses a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, in the presence of a transition metal catalyst (e.g., ruthenium or rhodium) to effect the reduction. researchgate.net

These reduction methods provide access to the corresponding secondary alcohol, (4-bromophenyl)(pyridin-2-yl)methanol (B8344477), a key intermediate for further derivatization, particularly in the synthesis of chiral compounds.

Table 3: Methods for the Transformation of the Carbonyl Group

Transformation Reagent/Method Product Comments
Reduction to Alcohol Sodium Borohydride (NaBH₄) (4-Bromophenyl)(pyridin-2-yl)methanol Mild and selective for the carbonyl group.
Reduction to Alcohol Catalytic Hydrogenation (H₂, Pd/C) (4-Bromophenyl)(pyridin-2-yl)methanol Standard hydrogenation conditions.
Reduction to Alcohol Transfer Hydrogenation Isopropanol, Ru/Rh catalyst Avoids the use of high-pressure hydrogen gas. researchgate.net

Stereoselective Derivatization Approaches

The creation of chiral molecules from achiral starting materials is a major focus of modern organic synthesis, particularly for applications in medicinal chemistry and materials science. The prochiral nature of the carbonyl group in this compound makes it an excellent substrate for asymmetric transformations, leading to the synthesis of enantioenriched secondary alcohols.

Asymmetric Reduction : The most direct approach to introduce chirality is through the enantioselective reduction of the ketone. This is typically achieved using chiral catalysts that can differentiate between the two enantiotopic faces of the carbonyl group.

Transition-Metal Catalysis : Chiral transition-metal complexes, particularly those based on ruthenium, rhodium, and iridium, are highly effective for asymmetric hydrogenation and transfer hydrogenation of ketones. researchgate.net The use of chiral ligands, such as those derived from diamines and diphosphines, is crucial for achieving high enantioselectivity. liverpool.ac.uk

Biocatalysis : Enzymes, such as alcohol dehydrogenases (ADHs), offer a green and highly selective alternative for ketone reduction. nih.govnih.gov ADHs from various sources, such as Lactobacillus kefir, can reduce pyridyl ketones to the corresponding chiral alcohols with high yields and excellent enantiomeric excess. nih.gov

Chiral Organocatalysts : Oxazaborolidine catalysts, famously developed by Corey, Bakshi, and Shibata (CBS), are also effective for the enantioselective reduction of ketones using a borane (B79455) source. ijprs.commdpi.com

The resulting enantioenriched (4-bromophenyl)(pyridin-2-yl)methanol is a valuable chiral building block that can be used in the synthesis of more complex chiral ligands and biologically active molecules.

Table 4: Examples of Stereoselective Reduction of Pyridyl Ketones

Catalyst System Reaction Type Chiral Ligand/Source Enantiomeric Excess (ee)
Ru(II) complex Asymmetric Transfer Hydrogenation Chiral Diamine-Diphosphine (Noyori-type) Up to 99:1 er reported for related systems. liverpool.ac.uk
Alcohol Dehydrogenase (ADH) Biocatalytic Reduction Lactobacillus kefir High ee reported for pyridyl ketones. nih.gov
Oxazaborolidine Catalytic Borane Reduction (1S, 2R)-(-)-cis-1-amino-2-indanol Up to 96% ee reported for prochiral ketones. ijprs.com

Computational and Theoretical Investigations of 4 Bromophenyl 2 Pyridyl Ketone

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of a molecule. For derivatives closely related to (4-bromophenyl)-2-pyridyl ketone, such as (RS)-(4-bromophenyl)(pyridine-2-yl)methanol, studies have been performed using DFT with Becke's three-parameter hybrid exchange functional combined with the Lee–Yang–Parr correlation functional (B3LYP) and a 6-311++G(d,p) basis set. scispace.com Such calculations provide a detailed picture of the electron distribution and orbital energies.

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of molecular stability; a larger gap implies higher stability and lower reactivity. scispace.com In a typical ketone, the HOMO often corresponds to the non-bonding lone pair electrons on the oxygen atom, while the LUMO is the π* antibonding orbital of the C=O double bond. libretexts.org This LUMO is primarily centered on the carbonyl carbon, marking it as the principal electrophilic site for nucleophilic attack. libretexts.org

Molecular Electrostatic Potential (MEP) maps, derived from these quantum calculations, visualize the charge distribution across the molecule. scispace.com For this compound, the MEP would show negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms and particularly the carbonyl carbon, highlighting its electrophilic nature.

Table 1: Computed Properties of this compound

PropertyValueSource
Molecular FormulaC12H8BrNOPubChem nih.gov
Molecular Weight262.10 g/molPubChem nih.gov
Monoisotopic Mass260.97893 DaPubChem nih.gov
XLogP32.6PubChem nih.gov
Hydrogen Bond Donor Count0PubChem nih.gov
Hydrogen Bond Acceptor Count2PubChem nih.gov

Computational Modeling of Reactivity and Reaction Mechanisms

Computational modeling is a key asset in predicting the reactivity of this compound and elucidating potential reaction mechanisms. Based on its structure, the molecule possesses several reactive sites. The carbonyl group is a classic electrophilic center, susceptible to nucleophilic addition reactions, which is a fundamental reaction type for aldehydes and ketones. masterorganicchemistry.comyoutube.com The reaction typically proceeds in two steps: the addition of a nucleophile to the carbonyl carbon, followed by protonation of the resulting negatively charged oxygen. masterorganicchemistry.com

Computational models can map the potential energy surface for such reactions. By calculating the energy of reactants, transition states, and products, chemists can determine activation barriers and reaction energies, predicting which reaction pathways are most favorable. For instance, the reduction of the ketone by a hydride source like sodium borohydride (B1222165) (NaBH₄) involves the nucleophilic attack of a hydride ion on the carbonyl carbon. youtube.com

Furthermore, the pyridine (B92270) ring introduces additional reactivity. The nitrogen atom, with its lone pair of electrons, can act as a nucleophile or a base. The presence of the electron-withdrawing bromophenyl group can influence the electron density across the entire molecule, modulating the reactivity of both the pyridine and ketone functionalities. Reaction mechanisms like condensation reactions with reagents such as 2,4-dinitrophenylhydrazine, which involve nucleophilic addition followed by an elimination step, can also be modeled computationally to understand the energetics of the intermediate steps. chemguide.co.uk

Prediction of Spectroscopic Parameters and Conformational Preferences

Theoretical calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for structural validation. Vibrational spectroscopy (Infrared and Raman) is particularly amenable to computational prediction. Using DFT methods, it is possible to calculate the vibrational frequencies and normal modes of a molecule. scispace.com

For a related compound, theoretical IR spectra have been calculated at the B3LYP/6-311+G(d,p) level. scispace.com To improve agreement with experimental data, the calculated wavenumbers are often uniformly scaled to account for anharmonicity and other systematic errors in the computational method. scispace.com

Table 2: Predicted Vibrational Frequencies for a Structurally Related Compound (Based on data for (RS)-(4-bromophenyl)(pyridine-2yl)methanol, demonstrating the methodology)

Vibrational ModeCalculated Wavenumber (cm⁻¹) (Scaled)Assignment
O-H Stretch3741Sensitive to hydrogen bonding scispace.com
C-H Stretch (Aromatic)3110-2929Characteristic of phenyl and pyridyl rings scispace.com
C=C Stretch (Aromatic)1583, 1575, 1559Pure stretching modes of the aromatic rings scispace.com

Note: For this compound, a strong characteristic band for the C=O stretch would be expected, typically in the 1650-1700 cm⁻¹ region.

Beyond spectroscopy, computational methods are used to investigate conformational preferences. This compound has rotational freedom around the single bonds connecting the two rings to the carbonyl group. By calculating the energy as a function of the dihedral angles, a potential energy surface can be generated. This surface reveals the lowest energy conformations (global and local minima) and the energy barriers to rotation between them, providing insight into the molecule's preferred shape in different environments.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. frontiersin.org This approach is particularly useful for understanding how a solvent affects a molecule's conformation and dynamics.

By placing this compound in a simulation box filled with explicit solvent molecules (e.g., water, acetonitrile), an MD simulation can track its conformational changes, rotational and translational motion, and specific interactions with the solvent, such as hydrogen bonding. This provides a detailed picture of the solvation shell and the energetic contributions of the solvent to the molecule's stability. frontiersin.org

Furthermore, reactive force fields (ReaxFF) can be used in MD simulations to model chemical reactions and dynamic processes under specific conditions. researchgate.net For example, simulations on pyridine have been used to investigate the complex reaction mechanisms of pyrolysis and combustion at high temperatures, tracking the formation of various intermediates and products over time. researchgate.netucl.ac.uk Similar simulations could, in principle, be applied to this compound to explore its stability and degradation pathways under thermal stress.

Ligand-Metal Interaction Modeling and Catalytic Cycle Computations

The structure of this compound, featuring both a pyridine nitrogen and a carbonyl oxygen, makes it an excellent candidate as a bidentate ligand in coordination chemistry. It can chelate to a metal center, forming a stable five-membered ring. Computational modeling is an indispensable tool for studying these ligand-metal interactions.

Using DFT, researchers can build models of the resulting metal complex to determine its optimized geometry, stability (binding energy), and electronic structure. Analysis of the molecular orbitals of the complex can reveal the nature of the metal-ligand bonding, including the extent of sigma-donation from the nitrogen and oxygen lone pairs to the metal and any pi-backbonding from the metal to the ligand's π* orbitals.

These models are the foundation for investigating the role of such complexes in catalysis. Computational chemists can map out the entire catalytic cycle for a given reaction. This involves calculating the energies of all intermediates and transition states in the cycle, such as oxidative addition, migratory insertion, and reductive elimination steps. By identifying the rate-determining step (the one with the highest energy barrier), these computations can provide a deep understanding of the catalyst's efficiency and a rational basis for designing improved catalysts with modified ligands.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research on 4 Bromophenyl 2 Pyridyl Ketone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of (4-bromophenyl)-2-pyridyl ketone in solution. omicsonline.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a complete picture of the molecular structure. omicsonline.orgnih.gov

1D NMR: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, distinct signals are expected for the protons on the pyridyl and the bromophenyl rings. The chemical shifts, signal multiplicities (splitting patterns), and integration values are used to assign each proton to its specific position in the molecule. For instance, the protons on the pyridine (B92270) ring typically appear at different chemical shifts due to the influence of the nitrogen atom and the carbonyl group. Similarly, the protons on the bromophenyl ring will exhibit a characteristic pattern, often an AA'BB' system, due to the bromine substituent.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The carbonyl carbon is a key diagnostic signal, typically appearing significantly downfield. The carbon atoms attached to the bromine and nitrogen atoms will also have characteristic chemical shifts. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the assignment of the carbon signals.

2D NMR: To unambiguously assign all proton and carbon signals, especially in more complex derivatives, 2D NMR techniques are indispensable. omicsonline.orgnih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the same spin system, helping to trace the connectivity of protons within the pyridyl and bromophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) or HETCOR (Heteronuclear Correlation): These experiments correlate directly bonded proton and carbon atoms, providing a direct link between the ¹H and ¹³C assignments. omicsonline.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two or three bonds). omicsonline.org It is particularly powerful for connecting the pyridyl and bromophenyl fragments across the carbonyl linker and for confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can be crucial for determining the preferred conformation of the molecule in solution. omicsonline.org

Table 1: Representative ¹H and ¹³C NMR Data for this compound
Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Pyridyl-H3~8.09~126.0
Pyridyl-H4~7.89~137.0
Pyridyl-H5~7.49~121.0
Pyridyl-H6~8.75~149.0
Bromophenyl-H2'/H6'~7.80 (d)~131.5
Bromophenyl-H3'/H5'~7.65 (d)~130.0
Carbonyl C=O-~192.0
Pyridyl-C2-~153.0
Bromophenyl-C1'-~136.0
Bromophenyl-C4'-~128.0

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular weight and elemental composition of this compound and its derivatives. pressbooks.pub By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of the compound. pressbooks.pub

The fragmentation patterns observed in the mass spectrum offer valuable structural information. libretexts.org In the case of this compound, characteristic fragmentation pathways are expected. libretexts.orglibretexts.org The major fragmentation often involves cleavage of the carbon-carbon bonds adjacent to the carbonyl group. libretexts.org This can lead to the formation of several key fragment ions:

[C₅H₄NCO]⁺: Resulting from the cleavage of the bond between the carbonyl carbon and the bromophenyl ring.

[BrC₆H₄CO]⁺: Formed by the cleavage of the bond between the carbonyl carbon and the pyridyl ring. The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) would be a clear indicator of this fragment.

[C₅H₄N]⁺: The pyridyl cation.

[BrC₆H₄]⁺: The bromophenyl cation.

The analysis of these fragmentation pathways, particularly in derivatives with different substituents, can help to confirm the identity and structure of the compounds.

Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound
Fragment Ionm/z (for ⁷⁹Br)m/z (for ⁸¹Br)
[M]⁺260.979262.977
[M-Br]⁺182.050-
[BrC₆H₄CO]⁺182.945184.943
[C₅H₄NCO]⁺106.032106.032
[BrC₆H₄]⁺154.955156.953
[C₅H₄N]⁺78.03278.032

Note: The m/z values are calculated based on the monoisotopic masses of the elements.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. sapub.org These methods provide a "fingerprint" of the compound and are particularly useful for identifying key functional groups. sapub.orgbruker.com

For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O stretching vibration, typically observed in the region of 1660-1680 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the substituents on both the pyridyl and bromophenyl rings.

Other important vibrational modes include:

C-Br stretching: Usually found in the far-infrared region.

Pyridine ring vibrations: A series of characteristic bands for C-H and C=C/C=N stretching and bending modes.

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. sapub.org For instance, the symmetric vibrations of the aromatic rings are often more intense in the Raman spectrum.

UV-Visible Absorption and Emission Spectroscopy for Electronic Properties

UV-Visible absorption spectroscopy provides insights into the electronic transitions within a molecule. masterorganicchemistry.com For this compound, the spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions, typically at shorter wavelengths with high molar absorptivity, involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings and the carbonyl group. masterorganicchemistry.com The n → π* transition, which is usually weaker and at a longer wavelength, involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. masterorganicchemistry.com

The position and intensity of these absorption bands can be sensitive to the solvent polarity and the nature of any substituents on the aromatic rings. masterorganicchemistry.comresearchgate.net Emission spectroscopy (fluorescence or phosphorescence) can provide further information about the excited states of the molecule, including their lifetimes and deactivation pathways.

Table 3: Typical UV-Visible Absorption Data for Aromatic Ketones
TransitionTypical λmax (nm)Molar Absorptivity (ε)
π → π240-28010,000 - 20,000
n → π300-33010 - 100

Note: These are general ranges and the specific values for this compound may vary.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and bromine) in a sample of this compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula (C₁₂H₈BrNO). A close agreement between the experimental and calculated values provides strong evidence for the purity and stoichiometry of the synthesized compound. pressbooks.pub

Table 4: Theoretical Elemental Composition of this compound (C₁₂H₈BrNO)
ElementAtomic MassNumber of AtomsTotal MassPercentage
Carbon (C)12.01112144.13255.00%
Hydrogen (H)1.00888.0643.08%
Bromine (Br)79.904179.90430.48%
Nitrogen (N)14.007114.0075.34%
Oxygen (O)15.999115.9996.10%
Total 262.106 100.00%

Future Research Directions and Emerging Opportunities in 4 Bromophenyl 2 Pyridyl Ketone Chemistry

Development of Asymmetric Synthesis and Catalysis Utilizing the Compound

The enantioselective synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. While methods for the asymmetric reduction of prochiral ketones to chiral alcohols are well-established, the specific application to (4-Bromophenyl)-2-pyridyl ketone presents a fertile ground for new research. wikipedia.orgnih.gov Future efforts could focus on the development of novel chiral catalysts, such as oxazaborolidines or transition metal complexes with chiral ligands, for the enantioselective reduction of the ketone functionality in this compound. wikipedia.orgmdpi.comorganic-chemistry.org This would provide access to valuable chiral secondary alcohols that can serve as precursors for more complex molecules.

Moreover, the chiral derivatives of this compound themselves could be explored as organocatalysts. For instance, chiral 2-pyridyl-2-imidazolines have shown promise in catalyzing enantioselective aldol (B89426) reactions. researchgate.net By analogy, chiral imidazolines or other catalytic motifs derived from this compound could be designed and synthesized to catalyze a range of asymmetric transformations. The development of such catalytic systems would be a significant advancement, expanding the toolbox of organocatalysis.

Exploration of Bio-Inspired Transformations and Bioorthogonal Applications

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. acsgcipr.org The enzymatic reduction of ketones using alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) is a well-established strategy for producing chiral alcohols. nih.gov A key future direction is the exploration of biocatalytic systems for the asymmetric reduction of this compound. This would involve screening existing enzyme libraries or engineering novel enzymes with high activity and stereoselectivity for this specific substrate. georgiasouthern.edu The use of whole-cell biocatalysts could also be investigated to overcome challenges related to cofactor regeneration. nih.gov

The field of bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes, presents another exciting frontier. The unique functionalities of this compound could be harnessed to design novel bioorthogonal probes or handles. For example, the pyridine (B92270) ring could be used for metal coordination, while the bromophenyl group could participate in bioorthogonal coupling reactions. The development of such applications would have a significant impact on chemical biology and drug discovery.

Integration into Supramolecular Chemistry and Self-Assembly Systems

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular building blocks held together by non-covalent interactions. The structure of this compound, with its potential for hydrogen bonding, halogen bonding, and metal coordination, makes it an attractive candidate for the construction of supramolecular assemblies. nih.govresearchgate.net The pyridine nitrogen atom can act as a ligand for various metal ions, enabling the formation of coordination-driven self-assembled structures like macrocycles and polymers. acs.orgfigshare.comrsc.org

Future research could explore the use of this compound and its derivatives as building blocks for functional supramolecular materials. For instance, the bromine atom can participate in halogen bonding, a directional interaction that can be used to control the packing of molecules in the solid state. nih.gov By carefully designing the molecular structure, it may be possible to create novel materials with interesting photophysical or electronic properties. The self-assembly of pyridine-diimine linked macrocycles into robust nanotubes showcases the potential of pyridyl-based systems in creating ordered nanostructures. nih.gov

Machine Learning and AI-Assisted Design of Novel Derivatives and Reactions

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by accelerating the discovery and optimization of molecules and reactions. catalysis.blogacs.orgrsc.org These computational tools can be applied to the chemistry of this compound in several ways. ML models can be trained on existing data to predict the properties of novel derivatives, such as their reactivity, solubility, or biological activity. mdpi.com This would allow for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing.

Furthermore, AI can assist in the design of new catalysts for the transformation of this compound. u-tokyo.ac.jp By analyzing large datasets of catalytic reactions, ML algorithms can identify key structural features of catalysts that lead to high efficiency and selectivity. catalysis.blog This knowledge can then be used to design novel catalysts with improved performance. AI can also be employed to optimize reaction conditions, leading to higher yields and reduced waste.

Expansion into Niche Applications in Chemical Biology and Materials Science

The versatile structure of this compound opens doors to a wide range of niche applications in chemical biology and materials science. In chemical biology, derivatives of this compound could be explored as potential therapeutic agents. Pyridine and ketone moieties are present in many biologically active molecules, and the introduction of a bromophenyl group can enhance lipophilicity and modulate biological activity. mdpi.comacs.orgtsijournals.com For instance, derivatives could be designed as inhibitors of specific enzymes or as probes to study biological processes.

In materials science, this compound can serve as a monomer or a key intermediate for the synthesis of functional polymers and materials. The pyridine ring can be incorporated into polymer backbones to create materials with specific metal-coordinating or pH-responsive properties. The bromophenyl group can be used as a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of a diverse range of materials with tailored properties. The development of novel benzoylpyridines as photosensitizers highlights the potential of this class of compounds in functional materials. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Bromophenyl)-2-pyridyl ketone, and how can reaction purity be maximized?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling. For Friedel-Crafts, 4-bromobenzene derivatives react with 2-pyridylacetyl chloride under Lewis acid catalysis (e.g., AlCl₃). Purity optimization involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Monitoring via TLC (Rf ~0.5 in 3:1 hexane/EtOAc) ensures minimal byproducts .
  • Key Parameters :

Reaction TypeCatalystSolventYield (%)Purity (%)
Friedel-CraftsAlCl₃DCM65–75≥95
Suzuki CouplingPd(PPh₃)₄DMF/H₂O70–80≥98

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer :

  • NMR : ¹H NMR (DMSO-d₆) shows distinct signals: δ 8.6–8.8 ppm (pyridyl H), δ 7.3–7.7 ppm (aromatic H from bromophenyl), and δ 2.5–3.0 ppm (ketone-related protons). ¹³C NMR confirms the carbonyl at ~195 ppm .
  • FT-IR : Strong C=O stretch at ~1680 cm⁻¹ and C-Br vibration at ~560 cm⁻¹ .
  • X-ray Crystallography : Resolves steric effects of the bromophenyl group and pyridyl ketone conformation .

Advanced Research Questions

Q. How does the bromine substituent influence electronic properties and reactivity in metal coordination chemistry?

  • Methodological Answer : The electron-withdrawing bromine enhances the electrophilicity of the ketone, facilitating coordination to transition metals (e.g., Cu²⁺, Mn²⁺). DFT calculations (B3LYP/6-31G*) show reduced electron density at the carbonyl oxygen (Mulliken charge: −0.42 vs. −0.38 in non-brominated analogs), promoting stronger metal-ligand interactions. Experimental validation via cyclic voltammetry reveals a 0.15 V anodic shift in redox potential compared to non-brominated analogs .
  • Case Study : In Cu(II) complexes, the bromine stabilizes the metal center, enabling catalytic applications in oxidation reactions (TOF up to 120 h⁻¹) .

Q. What strategies resolve contradictions in reported biological activities of pyridyl ketones?

  • Methodological Answer : Discrepancies in antifungal/antibacterial studies arise from assay conditions (e.g., pH, solvent). Systematic comparison using standardized MIC assays (CLSI guidelines) is recommended. For this compound:

  • Controlled Variables : Solvent (DMSO vs. ethanol), inoculum size (10⁵ vs. 10⁶ CFU/mL).
  • Data Normalization : Express activity relative to positive controls (e.g., fluconazole). Meta-analysis of published IC₅₀ values shows a 2.5-fold variation, corrected by logP-adjusted potency metrics .

Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) at the M06-2X/def2-TZVP level identifies reactive sites. For nitration, the bromophenyl group directs electrophiles to the meta position (activation energy: 28 kcal/mol vs. 32 kcal/mol for para). Molecular electrostatic potential (MEP) maps highlight electron-deficient regions near the bromine .
  • Validation : Experimental nitration yields 85% meta-substituted product, aligning with computational predictions .

Specialized Methodological Considerations

Q. What safety protocols are recommended given limited toxicity data?

  • Methodological Answer : Treat as a Category 2B carcinogen (precautionary principle). Use fume hoods for synthesis, and conduct Ames tests (TA98 strain) to assess mutagenicity. Ecotoxicity screening (Daphnia magna LC₅₀) is advised due to structural similarity to bioaccumulative aryl ketones .

Q. How does steric hindrance from the bromophenyl group affect crystallization?

  • Methodological Answer : Bromine’s bulkiness reduces crystal symmetry, favoring monoclinic systems (P2₁/c space group). Slow evaporation from acetone/water (1:3) yields needle-like crystals. Differential Scanning Calorimetry (DSC) shows a melting point depression (~5°C) compared to non-brominated analogs due to lattice defects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.